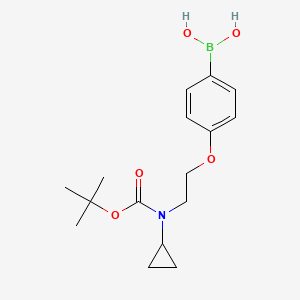

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid

Übersicht

Beschreibung

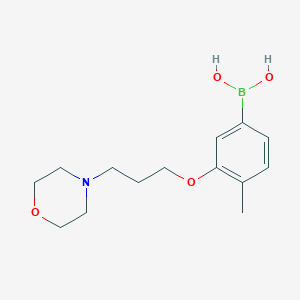

The compound (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is a versatile chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It offers a unique combination of properties that make it useful in various fields, including organic synthesis, drug development, and catalysis.

Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of a variety of organoboron reagents, which have been developed with properties tailored for application under specific Suzuki–Miyaura coupling conditions .Chemical Reactions Analysis

Boronic acids, such as(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid, have the ability to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides . Furthermore, it can be an effective catalyst for the amidation and esterification of carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of protected amino acids, essential for peptide synthesis. Boc protecting groups are used due to their stability towards racemization and ease of removal under mild acidic conditions (Heydari et al., 2007), (Baburaj & Thambidurai, 2012).

Peptide Synthesis

Boc groups are instrumental in the synthesis of peptides, including the preparation of N-Boc-protected amino acids for use in solid-phase peptide synthesis. The method is suitable for large-scale preparations, demonstrating the Boc group's importance in synthesizing peptides and modified amino acids (Vorbrüggen, 2008).

Chemical Methodology Development

Catalysis and Green Chemistry

Research on Boc-protected amino acid derivatives has contributed to the development of environmentally friendly catalytic processes. These processes aim to reduce reaction times and avoid the formation of undesirable side products, making the synthesis of Boc-protected amino acids more efficient and sustainable (Heydari et al., 2007).

Advanced Synthesis Techniques

The versatility of Boc-protected amino acids allows for their use in complex organic synthesis processes, including the stereospecific synthesis of chiral alkinylogous amino acids. This demonstrates the Boc group's utility in synthesizing structurally complex and stereochemically defined compounds (Reetz, Strack, Kanand, & Goddard, 1996).

Material Science

- Polymer Science Applications: Boc-protected amino acids are used in the study of diffusion processes in polymer supports for solid-phase peptide synthesis. Understanding the diffusion of Boc-protected amino acids in different polymer matrices is crucial for optimizing peptide synthesis efficiency and scalability (Yamane et al., 2003).

Safety And Hazards

The compound should be handled with care. It is recommended to keep the container tightly closed, protect it from moisture, and handle it under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, and clothing should be avoided . If swallowed or inhaled, medical advice should be sought immediately .

Eigenschaften

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18(13-6-7-13)10-11-22-14-8-4-12(5-9-14)17(20)21/h4-5,8-9,13,20-21H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKZUQOUVRJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)